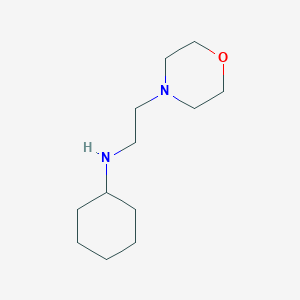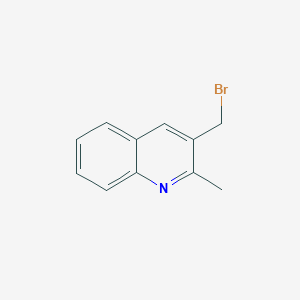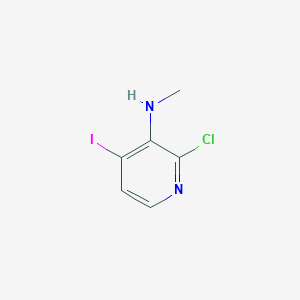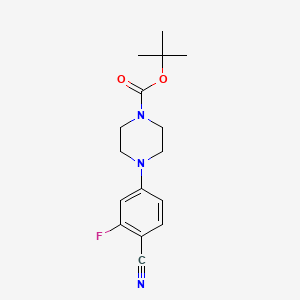![molecular formula C11H13IO2 B8582304 Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
Methyl 3-[3-(iodomethyl)phenyl]propanoate
Vue d'ensemble
Description
Methyl 3-[3-(iodomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of propionic acid and contains an iodomethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(iodomethyl)phenyl]propanoate typically involves the iodination of a suitable precursor. One common method is the reaction of 3-(3-methylphenyl)-propionic acid methyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the methyl group to form the iodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly oxidizing agents can be considered for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[3-(iodomethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include the corresponding methyl derivative.
Applications De Recherche Scientifique
Methyl 3-[3-(iodomethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodinated compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(iodomethyl)phenyl]propanoate depends on the specific application and the target molecule. In general, the iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The phenyl ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Bromomethyl-phenyl)-propionic acid methyl ester
- 3-(3-Chloromethyl-phenyl)-propionic acid methyl ester
- 3-(3-Fluoromethyl-phenyl)-propionic acid methyl ester
Uniqueness
The presence of the iodomethyl group in Methyl 3-[3-(iodomethyl)phenyl]propanoate makes it more reactive compared to its bromine, chlorine, or fluorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This unique property makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
methyl 3-[3-(iodomethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8H2,1H3 |
Clé InChI |
IZLNNMOKRWMENT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=CC=C1)CI |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
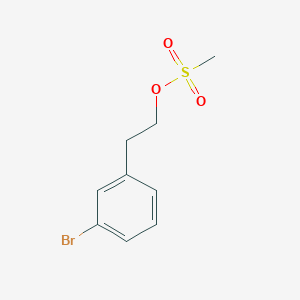
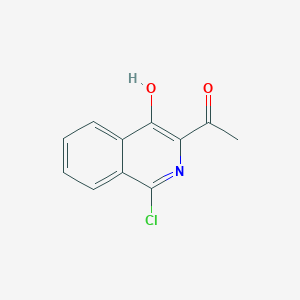
![1-[4-Nitro-3-(propan-2-yloxy)phenyl]piperidin-4-yl acetate](/img/structure/B8582248.png)
![6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid](/img/structure/B8582249.png)
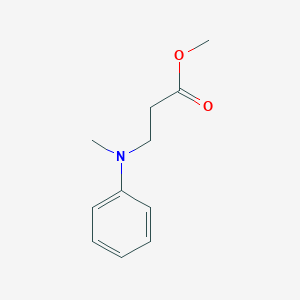
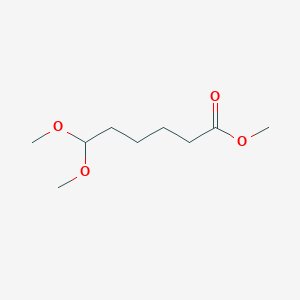
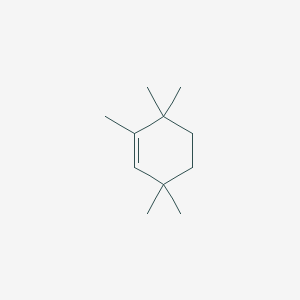
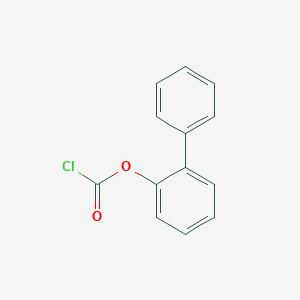
![8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8582292.png)
